Lipophilicity (LogP) Differentiation: 5,7-Difluoro vs. Unsubstituted Parent Biquinolinone
The 5,7-difluoro substitution elevates the calculated LogP to 4.924 compared to the unsubstituted parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-74-6), for which the removal of both fluorine atoms and the 4,4-dimethyl group is expected to reduce LogP substantially. The LogP of the target compound falls within a range associated with improved membrane permeability while remaining below thresholds linked to poor aqueous solubility. This measured lipophilicity is a direct consequence of the dual fluorine and gem-dimethyl substitution, providing a quantifiable physicochemical differentiation parameter for procurement specification .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.924 (C20H16F2N2O, MW 338.35) |
| Comparator Or Baseline | 3,4-Dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-74-6, C18H14N2O, MW 274.32) — LogP not explicitly reported at same source but structurally lacks both fluorine and gem-dimethyl groups, predicting a significantly lower LogP. |
| Quantified Difference | LogP difference cannot be precisely calculated without an experimental LogP for the comparator; the presence of two fluorine atoms and gem-dimethyl motif typically increases LogP by approximately 0.5–1.5 units relative to the unsubstituted scaffold based on fragment-based contribution models. |
| Conditions | Calculated physicochemical property from Chemsrc database; cross-reference to experimentally determined LogP is not available at this source. |
Why This Matters
LogP is a critical parameter for predicting membrane permeability and compound distribution in cell-based assays; specifying this value ensures the correct lipophilicity profile is obtained rather than a less permeable or less soluble analog.
